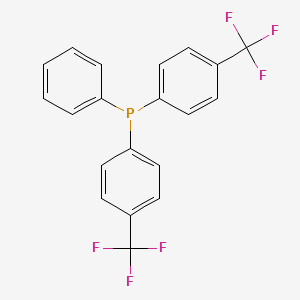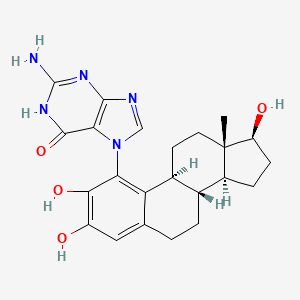
2-Hydroxy Estradiol 1-N7-Guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy Estradiol 1-N7-Guanine: is a compound formed by the interaction of 2-Hydroxy Estradiol, an endogenous steroid and catechol estrogen, with the N7 position of guanine, a nucleobase in DNA. This compound is of significant interest due to its potential role in various biological processes and its implications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Estradiol 1-N7-Guanine involves the reaction of 2-Hydroxy Estradiol with guanine under specific conditions. The reaction typically requires the presence of a catalyst and occurs in an aqueous medium. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The process involves the same fundamental steps as the laboratory synthesis but on a larger scale.
化学反応の分析
Types of Reactions
2-Hydroxy Estradiol 1-N7-Guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives.
科学的研究の応用
2-Hydroxy Estradiol 1-N7-Guanine has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA adduct formation and repair mechanisms.
Biology: Investigated for its role in cellular processes and its potential impact on gene expression.
Medicine: Studied for its potential involvement in hormone-related cancers and other diseases.
Industry: Used in the development of biomarkers for exposure to environmental carcinogens.
作用機序
The mechanism of action of 2-Hydroxy Estradiol 1-N7-Guanine involves its interaction with DNA. The compound forms adducts with the N7 position of guanine, leading to potential disruptions in DNA replication and transcription. This interaction can result in mutations and other genetic alterations, which may contribute to the development of diseases such as cancer.
類似化合物との比較
Similar Compounds
4-Hydroxy Estradiol 1-N7-Guanine: Another estrogen-DNA adduct formed by the interaction of 4-Hydroxy Estradiol with guanine.
Estradiol 1-N7-Guanine: Formed by the direct interaction of estradiol with guanine.
Uniqueness
2-Hydroxy Estradiol 1-N7-Guanine is unique due to its specific formation pathway and its distinct biological effects. Unlike other similar compounds, it is formed through the hydroxylation of estradiol at the 2-position, which gives it unique chemical and biological properties.
特性
分子式 |
C23H27N5O4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
2-amino-7-[(8R,9S,13S,14S,17S)-2,3,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-12-11(13(23)4-5-15(23)30)3-2-10-8-14(29)19(31)17(16(10)12)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-9,11-13,15,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t11-,12+,13+,15+,23+/m1/s1 |
InChIキー |
JLCIVSIVQRNWKA-SKFSBMLDSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


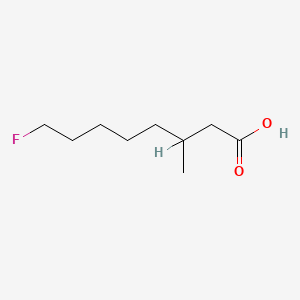

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)

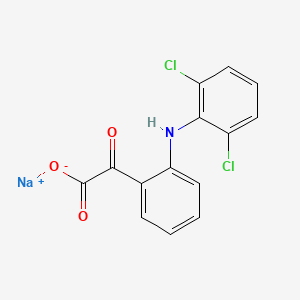
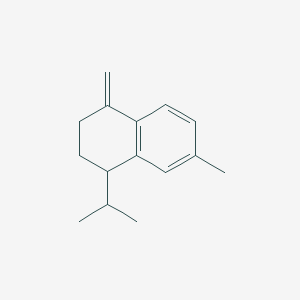
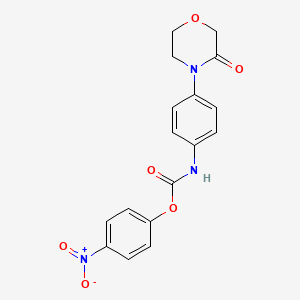
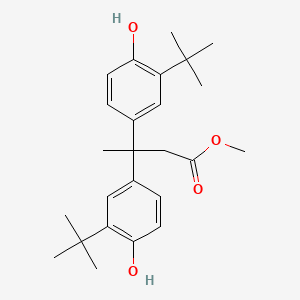
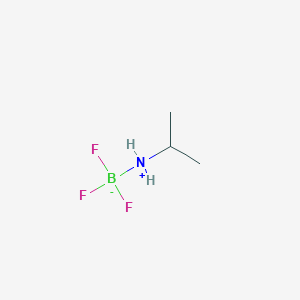


![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)

